molecular formula C17H20O B11961246 2,4-Diphenylpentan-2-ol CAS No. 17937-37-0

2,4-Diphenylpentan-2-ol

Cat. No.: B11961246
CAS No.: 17937-37-0
M. Wt: 240.34 g/mol
InChI Key: HBKUXQBRVFQOJS-UHFFFAOYSA-N
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Description

2,4-Diphenyl-Pentan-2-ol is an organic compound with the molecular formula C17H20O and a molecular weight of 240.348 g/mol It is a secondary alcohol characterized by the presence of two phenyl groups attached to the pentan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Diphenyl-Pentan-2-ol can be synthesized through the Grignard reaction, which involves the addition of phenylmagnesium bromide to 2,4-diphenyl-2-pentanone . The reaction typically occurs in an anhydrous ether solvent under inert atmosphere conditions to prevent the Grignard reagent from reacting with moisture.

Industrial Production Methods: While specific industrial production methods for 2,4-Diphenyl-Pentan-2-ol are not well-documented, the Grignard reaction remains a fundamental approach for its synthesis. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-Diphenyl-Pentan-2-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or sulfuric acid for dehydration reactions.

Major Products Formed:

    Oxidation: Formation of 2,4-diphenyl-2-pentanone or 2,4-diphenylpentanoic acid.

    Reduction: Formation of 2,4-diphenylpentane.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2,4-Diphenyl-Pentan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-Pentan-2-ol involves its interaction with various molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. The phenyl groups enhance its hydrophobic character, influencing its solubility and reactivity in different environments.

Comparison with Similar Compounds

  • 2-Phenyl-Pentan-2-ol
  • 2,3-Dimethyl-3-Phenyl-Pentan-2-ol
  • 2,3-Dimethyl-4-Penten-2-ol

Comparison: 2,4-Diphenyl-Pentan-2-ol is unique due to the presence of two phenyl groups, which significantly impact its chemical properties and reactivity. Compared to similar compounds, it exhibits higher hydrophobicity and different steric effects, making it a valuable compound for specific applications in organic synthesis and research .

Properties

CAS No.

17937-37-0

Molecular Formula

C17H20O

Molecular Weight

240.34 g/mol

IUPAC Name

2,4-diphenylpentan-2-ol

InChI

InChI=1S/C17H20O/c1-14(15-9-5-3-6-10-15)13-17(2,18)16-11-7-4-8-12-16/h3-12,14,18H,13H2,1-2H3

InChI Key

HBKUXQBRVFQOJS-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C1=CC=CC=C1)O)C2=CC=CC=C2

Origin of Product

United States

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